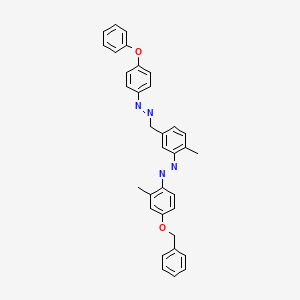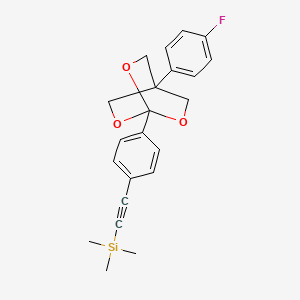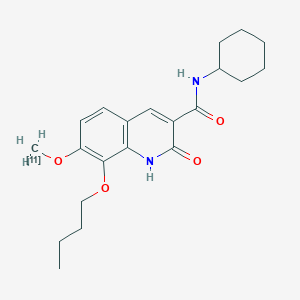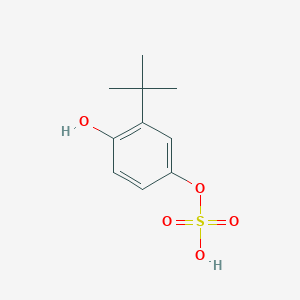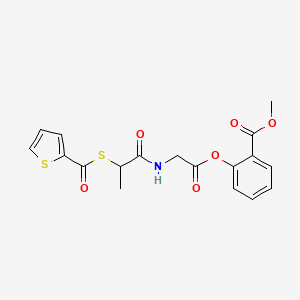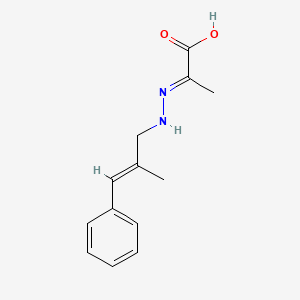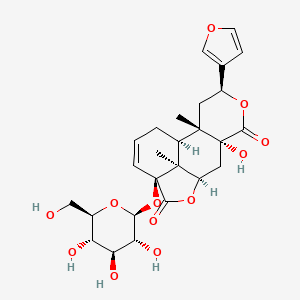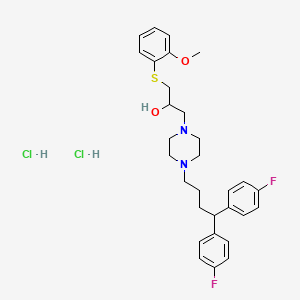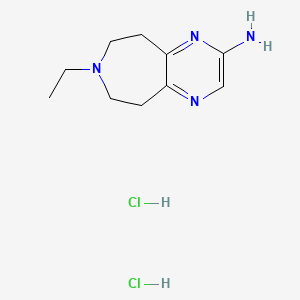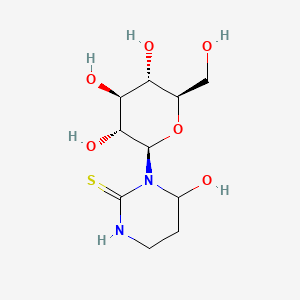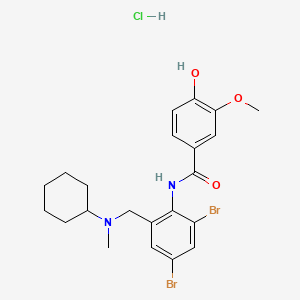
Benzamide, N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-4-hydroxy-3-methoxy-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-4-hydroxy-3-methoxy-, monohydrochloride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-4-hydroxy-3-methoxy-, monohydrochloride typically involves multiple steps, including halogenation, amination, and condensation reactions. The starting material is often a benzamide derivative, which undergoes bromination to introduce the bromine atoms at the 2 and 4 positions. This is followed by the introduction of the cyclohexylmethylamino group through a nucleophilic substitution reaction. The final step involves the addition of the methoxy group and the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-4-hydroxy-3-methoxy-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the compound into different derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
Benzamide, N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-4-hydroxy-3-methoxy-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-4-hydroxy-3-methoxy-, monohydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the cyclohexylmethylamino group allows the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Bromhexine: A mucolytic agent with a similar brominated structure.
Levulinamide derivatives: Compounds with similar amide and bromine functionalities.
Uniqueness
Benzamide, N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-4-hydroxy-3-methoxy-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
84462-00-0 |
|---|---|
Molecular Formula |
C22H27Br2ClN2O3 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
N-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]-4-hydroxy-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C22H26Br2N2O3.ClH/c1-26(17-6-4-3-5-7-17)13-15-10-16(23)12-18(24)21(15)25-22(28)14-8-9-19(27)20(11-14)29-2;/h8-12,17,27H,3-7,13H2,1-2H3,(H,25,28);1H |
InChI Key |
QZBIAOKVJNUMGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C2=CC(=C(C=C2)O)OC)C3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


